4-Hydroxycyclohexanecarbonitrile
Overview
Description
4-Hydroxycyclohexanecarbonitrile is an organic compound with the molecular formula C7H11NO. It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclohexane ring. This compound is typically a colorless to pale-yellow liquid or sticky oil to solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxycyclohexanecarbonitrile can be achieved through several synthetic routesThe final step involves the condensation of the hydroxylated cyclohexanol with sodium cyanide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation and hydroxylation processes, followed by cyanation. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
4-Hydroxycyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxycyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, it can act as a substrate for enzymes such as alcohol dehydrogenase and ene reductase, leading to the formation of chiral intermediates. These intermediates are crucial in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
- 4-Hydroxycyclohexane-1-carbonitrile
- Cyclohexanecarbonitrile, 4-hydroxy-
Comparison: 4-Hydroxycyclohexanecarbonitrile is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and serve as a versatile building block in organic synthesis. Its hydroxyl and nitrile groups provide distinct reactivity compared to other similar compounds, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQWXGBEHIOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504484 | |
Record name | 4-Hydroxycyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24056-34-6 | |
Record name | 4-Hydroxycyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24056-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxycyclohexane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the synthesis of 4-hydroxycyclohexanecarbonitriles?
A1: The research demonstrates a novel one-step synthesis method for 3-aroyl-1,2,4,6-tetraaryl-4-hydroxycyclohexanecarbonitriles. This method utilizes a Michael-Michael ring closure reaction between benzyl cyanides and chalcones (in a 1:2 ratio) using sodium ethoxide as a base in anhydrous diethyl ether at room temperature [].
Q2: How is the structure of the synthesized 3-aroyl-1,2,4,6-tetraaryl-4-hydroxycyclohexanecarbonitriles confirmed?
A2: The structure of these compounds was confirmed using a combination of analytical techniques:
- Spectroscopy: Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provided detailed information about the functional groups and carbon framework of the molecule [].
- X-ray Crystallography: This technique provided definitive evidence for the three-dimensional structure and confirmed the presence of the cyclohexane ring, the hydroxyl group, and the nitrile group in the molecule [].
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